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molecular formula C18H16FN3O B8733737 N-[2-(3-fluorophenyl)ethyl]-N'-isoquinolin-5-ylurea CAS No. 581809-65-6

N-[2-(3-fluorophenyl)ethyl]-N'-isoquinolin-5-ylurea

Cat. No. B8733737
M. Wt: 309.3 g/mol
InChI Key: WPIIYASKBNQAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933311B2

Procedure details

The product from Example 1A (0.65 g, 2.25 mmol), DBU (0.85 g, 5.6 mmol) and 2-(3-fluorophenyl)ethylamine (0.35 g, 2.5 mmol) in acetonitrile (50 mL) were refluxed for 10 hours. The mixture was cooled, concentrated, diluted with ethyl acetate, washed twice with aqueous ammonium chloride and concentrated to dryness. The solid obtained was suspended in ethyl acetate and filtered to obtain 0.45 g (65%) of the title compound as a tan solid. 1H NMR (300 MHz, d6-DMSO) δ 9.27 (s, 1H), 8.63 (s, 1H), 8.51 (d, 1H), 8.26 (d, 1H), 7.89 (d, 1H), 7.71 (d, 1H), 7.59 (m, 1H), 7.35 (m, 1H), 7.18-7.0 (m, 3H), 6.60 (t, 1H), 3.42 (m, 2H), 2.72 (m, 2H); MS (DCI/NH3) m/z 310 (M+H)+; Anal. Calcd. For C18H16N3FO.0.1H2O: C, 69.48; H, 5.25; N, 13.51. Found: C, 69.31; H, 5.25; N, 13.46.
[Compound]
Name
product
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][CH2:10][N:9]2[C:4](=[N:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][CH2:2]1.[F:12][C:13]1[CH:14]=[C:15]([CH2:19][CH2:20][NH2:21])[CH:16]=[CH:17][CH:18]=1.[C:22](OCC)(=[O:24])C>C(#N)C>[F:12][C:13]1[CH:14]=[C:15]([CH2:19][CH2:20][NH:21][C:22]([NH:5][C:4]2[CH:3]=[CH:2][CH:1]=[C:11]3[C:6]=2[CH:7]=[CH:8][N:9]=[CH:10]3)=[O:24])[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
product
Quantity
0.65 g
Type
reactant
Smiles
Name
Quantity
0.85 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
0.35 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CCN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed twice with aqueous ammonium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)CCNC(=O)NC1=C2C=CN=CC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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